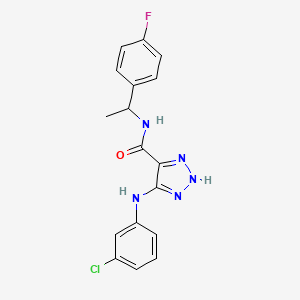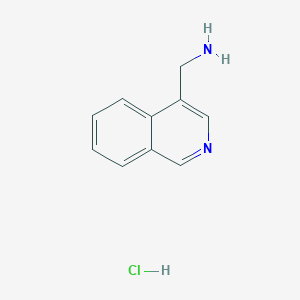![molecular formula C21H18N4O3 B14102509 3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)
3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione is a complex heterocyclic compound that features both indole and pyrazole moieties. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the indole and pyrazole rings makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives and pyrazole intermediates . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production while maintaining efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole moiety.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related to the indole moiety.
Uniqueness
The uniqueness of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione lies in its spirocyclic structure, which combines the properties of both indole and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C21H18N4O3 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-methylphenyl)-1',5-dimethylspiro[1H-pyrrolo[3,4-c]pyrazole-4,3'-indole]-2',6-dione |
InChI |
InChI=1S/C21H18N4O3/c1-11-8-9-12(15(26)10-11)17-16-18(23-22-17)19(27)25(3)21(16)13-6-4-5-7-14(13)24(2)20(21)28/h4-10,26H,1-3H3,(H,22,23) |
Clé InChI |
IAYCUTOIWLPXPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NNC3=C2C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)
![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)

![7-Bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102444.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)

![5-[(2-chlorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B14102453.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102463.png)

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102485.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14102487.png)
![1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14102492.png)
![1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B14102500.png)
![4-(5-bromo-2-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102504.png)
